6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with the molecular formula C18H13ClN4O2S and a molecular weight of 384.84 g/mol . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylpyrazolo[1,5-a]pyrimidine-7-amine under specific conditions . The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Scientific Research Applications
6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes and molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-(tert-butyl)-6-[(4-chlorophenyl)sulfonyl]-5-(methylthio)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has similar structural features but differs in its substituents, leading to variations in its biological activity and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-13-6-8-14(9-7-13)26(24,25)16-11-21-17-10-15(22-23(17)18(16)20)12-4-2-1-3-5-12/h1-11H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSZUPHUSDPWJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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